3-Fluoropiperidin-4-one
Overview
Description
3-Fluoropiperidin-4-one is an organic compound with the molecular formula C5H8FNO. It is a solid substance that appears as colorless to light yellow crystals. This compound is known for its distinctive odor and is soluble in organic solvents like ethanol and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoropiperidin-4-one can be synthesized through various methods. One common approach involves the reaction of fluorinated alkanes with ketones. For instance, a Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one under dynamic kinetic resolution conditions can yield a single cis enantiomer with high diastereo- and enantioselectivity . This method can be scaled up to produce multi-gram quantities with a 60% yield after crystallization .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for larger scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms.
Reduction: As mentioned earlier, Noyori reduction is a notable example.
Substitution: Fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require specific catalysts and solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Noyori reduction of 1-Boc-3-fluoropiperidin-4-one yields a single cis enantiomer .
Scientific Research Applications
3-Fluoropiperidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Fluoropiperidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended
Biological Activity
3-Fluoropiperidin-4-one is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block in organic synthesis and has been studied for various therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a piperidine ring with a fluorine atom at the 3-position and a ketone at the 4-position. The presence of the fluorine atom can significantly influence the compound's binding affinity to biological targets, enhancing its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom alters the electronic properties of the compound, potentially increasing its affinity for these targets. The hydroxyl group in some derivatives can also participate in hydrogen bonding, further stabilizing interactions with proteins or nucleic acids.
Antiviral and Anti-inflammatory Properties
Research indicates that derivatives of this compound may exhibit antiviral properties by modulating immune responses. For instance, compounds derived from this scaffold have shown promise in inhibiting tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . This suggests potential applications in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.
Neuropharmacological Effects
Studies have suggested that compounds similar to this compound may possess neuropharmacological activities. For example, they have been explored for their effects on neurotransmitter systems, which could lead to applications in treating neurological disorders . The modulation of neurotransmitter release or receptor activity could provide therapeutic benefits for conditions like depression or anxiety.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound derivatives:
- Synthesis and Biological Evaluation : A study highlighted the synthesis of various fluorinated piperidine derivatives and their evaluation for biological activity. Among these, certain derivatives exhibited significant inhibitory effects on specific enzymes involved in inflammation .
- Mechanistic Insights : Research involving molecular docking studies revealed potential binding sites for this compound derivatives on target proteins, providing insights into their mechanisms of action.
- Therapeutic Potential : In vivo studies demonstrated that some derivatives could reduce inflammatory markers in animal models, indicating their potential as therapeutic agents against inflammatory diseases .
Comparative Analysis of Derivatives
The following table summarizes the biological activities reported for various derivatives of this compound:
Derivative | Biological Activity | Mechanism |
---|---|---|
This compound | Anti-inflammatory | TNF-α inhibition |
1-Cyclopropyl-3-fluoropiperidin-4-one | Neuropharmacological effects | Modulation of neurotransmitter systems |
Other fluorinated derivatives | Antiviral activity | Interaction with viral replication enzymes |
Properties
IUPAC Name |
3-fluoropiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCGAPQMEYPDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649107 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1070955-78-0 | |
Record name | 3-Fluoropiperidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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